molecular formula C13H12BrN3O3 B5602782 3-bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide

3-bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide

Cat. No.: B5602782
M. Wt: 338.16 g/mol
InChI Key: FOFWQMUXAVEPQT-UHFFFAOYSA-N
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Description

3-bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide is a useful research compound. Its molecular formula is C13H12BrN3O3 and its molecular weight is 338.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.00620 g/mol and the complexity rating of the compound is 332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H14BrN3O2\text{C}_{13}\text{H}_{14}\text{BrN}_3\text{O}_2

Research indicates that compounds similar to this compound often act as inhibitors of specific enzymes or receptors involved in disease pathways. For instance, benzamide derivatives have been shown to inhibit fibroblast growth factor receptors (FGFR), which are implicated in various cancers. The inhibition of FGFR can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Antitumor Activity

One of the primary areas of investigation for this compound is its antitumor properties. In vitro studies have demonstrated that similar compounds can inhibit the growth of non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. For example, a related compound exhibited IC50 values ranging from 1.25 to 2.31 µM across different NSCLC lines, indicating potent activity .

Inhibition of Chitin Synthesis

Additionally, studies have shown that benzamide derivatives can act as chitin synthesis inhibitors in insects. This property suggests potential applications in agricultural pest control, where inhibiting chitin synthesis can disrupt the growth and development of pests .

Study on FGFR Inhibition

In a study focusing on the biological evaluation of FGFR inhibitors, a compound structurally similar to this compound was tested against NSCLC cell lines. The results indicated that the compound not only inhibited FGFR phosphorylation but also induced apoptosis through a dose-dependent mechanism. Molecular docking studies revealed multiple hydrogen bonds between the compound and FGFR1, suggesting a strong interaction that could be exploited for drug design .

Chitin Synthesis Inhibition Study

Another significant study evaluated various benzamide derivatives for their ability to inhibit chitin synthesis in Chilo suppressalis. The results demonstrated that several compounds significantly inhibited chitin synthesis at varying concentrations, showcasing their potential as insecticides .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Target IC50 (µM) Mechanism
AntitumorFGFR1 (NSCLC)1.25 - 2.31Inhibition of receptor phosphorylation
Chitin Synthesis InhibitionChilo suppressalisVariesDisruption of chitin biosynthesis

Properties

IUPAC Name

3-bromo-N-(2,6-dimethoxypyrimidin-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O3/c1-19-11-7-10(16-13(17-11)20-2)15-12(18)8-4-3-5-9(14)6-8/h3-7H,1-2H3,(H,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFWQMUXAVEPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NC(=O)C2=CC(=CC=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.